Chloculol

Physicochemical properties Pre-formulation ADME prediction

Choose Chloculol for its unique 1-chloro-2-hydroxy-3-methylbut-3-enyl substituent at C8, which distinguishes it from co-isolated coumarins like murrangatin. This structural specificity enables its use as a definitive chemotaxonomic marker for Murraya species authentication and quality control. Its well-defined LogP (2.32) and bioavailability score (0.55) provide a reliable baseline for pre-formulation studies. The high-yielding acetylation (94% yield) offers a predictable semi-synthetic entry point for building novel coumarin libraries. Procure this non-substitutable reference standard to advance your phytochemical profiling and medicinal chemistry research with confidence.

Molecular Formula C15H15ClO4
Molecular Weight 294.73 g/mol
CAS No. 131652-35-2
Cat. No. B169098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloculol
CAS131652-35-2
Molecular FormulaC15H15ClO4
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)Cl)O
InChIInChI=1S/C15H15ClO4/c1-8(2)14(18)13(16)12-10(19-3)6-4-9-5-7-11(17)20-15(9)12/h4-7,13-14,18H,1H2,2-3H3
InChIKeyHROGOCUMIJWOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Chloculol (CAS 131652-35-2): Monomeric Coumarin from Murraya Genus for Natural Product Research and Chemical Synthesis


Chloculol (8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin) is a monomeric coumarin derivative first isolated and structurally characterized from the leaves of Murraya paniculata (L.) Jack, a plant of the Rutaceae family [1]. It belongs to the phenylpropanoid and polyketide superclass, with a molecular formula of C15H15ClO4 and a molecular weight of 294.73 g/mol [1]. Physicochemically, it is a moderately soluble solid at room temperature with a calculated LogP of 2.32, a boiling point of 489.0±45.0 °C, and a topological polar surface area of 55.8 Ų .

Why Chloculol Cannot Be Interchanged with Murraya-Derived Coumarin Analogs


While the Murraya genus yields a rich diversity of coumarin derivatives, they are not functionally interchangeable. Subtle structural variations, such as the specific prenyl-derived side chain, its oxidation state, or the presence of a chlorine atom, can dictate distinct stereochemical configurations (e.g., threo vs. erythro glycol moieties) and physicochemical properties [1]. Chloculol possesses a unique 1-chloro-2-hydroxy-3-methylbut-3-enyl substituent at the C8 position of its coumarin core, differentiating it from closely related co-isolated compounds like murrangatin and minumicrolin [1]. These structural differences are the foundation for potential differences in target engagement, biological activity, or synthetic utility, making Chloculol a specific, non-substitutable chemical entity for targeted research.

Chloculol Procurement Evidence: Quantified Differentiators vs. Co-Occurring Murraya Coumarins


Chloculol: Differential Physicochemical Profile for Pre-Formulation Screening

Chloculol's physicochemical properties, including its lipophilicity and solubility profile, serve as key differentiators from structurally related coumarins. Its calculated LogP (2.32) and moderate aqueous solubility (ESOL class: soluble) offer a distinct baseline for pre-formulation studies, guiding solvent selection and predicting passive membrane permeability [1]. These values are a direct consequence of its unique chlorinated prenyl side chain and 7-methoxy substitution pattern, which are not present in all Murraya-derived analogs [2].

Physicochemical properties Pre-formulation ADME prediction

Chloculol as a Distinct Synthetic Precursor: Quantified Acetylation Yield

Chloculol demonstrates distinct reactivity as a synthetic precursor for generating derivative libraries. A reported acetylation reaction using acetic anhydride in pyridine with Chloculol proceeded with a high isolated yield of 94% to produce Acetic acid 1-[chloro-(7-methoxy-2-oxo-2H-chromen-8-yl)-methyl]-2-methyl-allyl ester [1]. This high conversion efficiency highlights its utility for rapid derivatization, a property that may not be equally shared by all structurally similar coumarins bearing the same α-glycol moiety due to differing steric and electronic environments [2].

Synthetic chemistry Derivatization Reaction yield

Chloculol: Presence in Murraya paniculata as a Structural Comparator

Chloculol was identified and structurally characterized as compound '4a' within a set of five new coumarins isolated from Murraya paniculata [1]. Its structure, featuring a 1-chloro-2-hydroxy-3-methylbut-3-enyl side chain at the C8 position of a 7-methoxycoumarin core, differentiates it from the other co-isolated coumarins: murralonginol isovalerate (1b), isomurralonginol isovalerate (2b), murrangatin isovalerate (6b), and minumicrolin isovalerate (7b) [1]. This co-isolation and comparative structural analysis confirm Chloculol as a distinct chemical entity, not merely a variant of a more common scaffold, and provides a clear basis for comparative biological or chemical studies.

Natural product chemistry Phytochemistry Structural elucidation

Validated Application Scenarios for Chloculol in Natural Product and Chemical Research


Phytochemical Benchmarking and Chemotaxonomic Studies

Chloculol serves as a specific chemical marker for the phytochemical profiling of Murraya species. Its isolation and characterization from M. paniculata, as described in the foundational literature [1], allows researchers to use it as a reference standard for the authentication and quality control of herbal materials, as well as for investigating the chemotaxonomic relationships within the Rutaceae family.

Synthetic Derivative Generation for Medicinal Chemistry

The high-yielding acetylation of Chloculol (94% yield) provides a robust and predictable starting point for the semi-synthesis of novel coumarin derivatives [1]. Researchers engaged in medicinal chemistry can leverage this well-defined reaction to efficiently build compound libraries, exploring structure-activity relationships around the 7-methoxycoumarin scaffold and its chlorinated prenyl side chain.

Pre-Formulation and Physicochemical Profiling Studies

Chloculol's well-defined physicochemical parameters, including its LogP (2.32), predicted solubility, and bioavailability score (0.55), provide a crucial data baseline for pre-formulation studies [1]. This information is essential for selecting appropriate solvents for in vitro assays and for making initial predictions about its behavior in biological systems, guiding the design of early-stage drug discovery experiments.

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